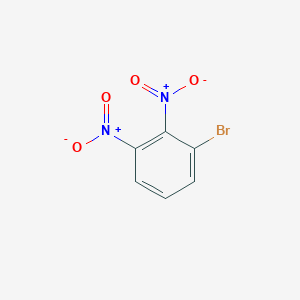
1-Bromo-2,3-dinitrobenzene
描述
1-Bromo-2,3-dinitrobenzene is a useful research compound. Its molecular formula is C6H3BrN2O4 and its molecular weight is 247.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Applications
1-Bromo-2,3-dinitrobenzene is primarily used in biochemical research for the following purposes:
- Protein Determination : This compound serves as a substrate in assays for protein determination, particularly in the measurement of glutathione S-transferase activity. It is utilized in studies involving prostaglandin D2 synthase from chicken and rat models .
- Enzyme Assays : The compound has been employed in glutathione S-transferase assays, which are crucial for understanding detoxification processes in biological systems. These assays help elucidate the role of enzymes in drug metabolism and the body's response to xenobiotics .
Synthesis Applications
This compound is also significant in synthetic organic chemistry:
- Synthesis of Dinitrophenol : It is used in the preparation of 2,4-dinitrophenol through treatment with a potassium superoxide-crown ether complex in benzene. This reaction highlights its utility as a precursor in synthesizing other nitro-substituted aromatic compounds .
- Building Block for Complex Molecules : This compound serves as a building block for synthesizing more complex organic molecules, including various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic substitution reactions, facilitating the introduction of further functional groups .
Environmental Applications
Research has indicated potential applications of this compound in environmental studies:
- Toxicological Studies : The compound's toxicity profile makes it relevant for studies investigating environmental pollutants' effects on ecosystems. It has been linked to methemoglobinemia and skin sensitization reactions . Understanding these effects is crucial for assessing risks associated with chemical exposure.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Glutathione S-transferase Activity Measurement : In a study assessing enzyme activity across different species, this compound was used as a substrate to evaluate the detoxification capabilities of various tissues. The results demonstrated significant variations in enzyme activity that could be correlated with environmental exposure levels .
- Synthesis of Nitroaromatic Compounds : A synthetic route involving this compound was explored to produce novel nitroaromatic compounds with potential pharmacological properties. The study highlighted the versatility of this compound as a synthetic intermediate and its ability to yield diverse derivatives .
属性
CAS 编号 |
19613-76-4 |
|---|---|
分子式 |
C6H3BrN2O4 |
分子量 |
247.00 g/mol |
IUPAC 名称 |
1-bromo-2,3-dinitrobenzene |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H |
InChI 键 |
GEBJYRDABZFWLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













